molecular formula C35H28F3N5O2 B611423 Torin 1 CAS No. 1222998-36-8

Torin 1

Cat. No.: B611423
CAS No.: 1222998-36-8
M. Wt: 607.6 g/mol
InChI Key: AKCRNFFTGXBONI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Torin 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Cancer Research

Torin 1 has emerged as a promising candidate in cancer therapy due to its ability to inhibit mTOR signaling pathways that are often dysregulated in tumors.

  • Mechanism of Action : this compound acts as an ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), with IC50 values ranging from 2 to 10 nM . This dual inhibition is crucial for effectively suppressing tumor growth and inducing apoptosis in cancer cells.
  • Case Study: Colon Cancer : A study demonstrated that this compound selectively targets human colon cancer stem-like cells, inhibiting their growth, motility, invasion, and survival in vitro. Furthermore, it suppressed tumor growth in vivo, indicating its potential as a therapeutic agent against colon cancer .
  • Impact on Cell Cycle : Research has shown that low concentrations of this compound can reduce levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in human cell lines. This suggests that this compound may enhance the efficacy of other anti-cancer treatments by promoting cell cycle progression in cancerous cells .

Neurodegenerative Diseases

This compound is being investigated for its role in neurodegenerative conditions through its effects on autophagy and lysosomal biogenesis.

  • Autophagy Induction : this compound is widely used in autophagy research due to its ability to induce autophagy independently of mTORC1 inhibition. It has been shown to alleviate impairment in lysosomal biogenesis and autophagy linked to specific genetic disorders like Thiel-Behnke corneal dystrophy .
  • Metabolic Studies : A study employing untargeted metabolomics identified significant metabolic changes in mouse embryonic fibroblast cells exposed to this compound. This research highlighted alterations in 67 metabolites, providing insights into the metabolic pathways influenced by mTOR inhibition .

Inflammation Modulation

This compound exhibits anti-inflammatory properties by modulating key signaling pathways.

  • Study on Colitis : In a dextran sulfate sodium-induced colitis model, this compound significantly reduced clinical scores and mortality rates by decreasing the infiltration of immune cells and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in colon tissues. This suggests its potential use in treating inflammatory bowel diseases .

Metabolic Disorders

The compound's role in metabolic regulation is gaining attention.

  • Insulin Sensitivity : Research indicates that inhibition of mTOR by this compound can enhance insulin sensitivity and glucose metabolism in various models, making it a candidate for studying metabolic syndromes .

Data Tables

Application AreaKey FindingsReferences
Cancer ResearchInhibits growth of colon cancer stem-like cells; induces apoptosis
NeurodegenerativeInduces autophagy; alleviates lysosomal impairment
InflammationReduces pro-inflammatory cytokines; improves colitis symptoms
Metabolic DisordersEnhances insulin sensitivity; alters metabolic pathways

Biological Activity

Torin 1 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Its biological activity has been extensively studied across various cellular contexts, revealing insights into its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

This compound functions primarily by inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike rapamycin, which selectively inhibits mTORC1, this compound provides a more comprehensive blockade of mTOR signaling pathways. This dual inhibition leads to significant downstream effects on cell cycle regulation and metabolic processes.

  • Inhibition of Cell Cycle Progression : Studies have demonstrated that this compound reduces levels of the mitotic inhibitor Wee1, thereby advancing mitotic commitment in cells. This was observed in both yeast models and human cell lines (e.g., HeLa cells), where treatment resulted in decreased Wee1 levels and accelerated entry into mitosis .
  • Impact on Autophagy : this compound is widely recognized for its role in autophagy induction. By inhibiting mTORC1, it promotes autophagic processes, which are crucial for cellular homeostasis and response to stress .

Metabolic Effects

Recent research has highlighted the metabolic fingerprint associated with this compound exposure. A study utilizing liquid chromatography-high-resolution mass spectrometry identified 67 metabolites that were significantly altered following treatment with this compound in mouse embryonic fibroblast (MEF) cells. These changes reflect profound shifts in cellular metabolism that can influence energy production and biosynthetic pathways .

Table: Summary of Key Findings on this compound

Study ReferenceCell TypeMain Findings
Ma et al. (2014) Yeast & HeLaAdvanced mitosis by reducing Wee1 levels; inhibited both TORC1 and TORC2.
Kowalczyk et al. (2013) MEF CellsIdentified metabolic changes; altered levels of key metabolites post-Torin 1 treatment.
Spandidos et al. (2021) Various Cancer Cell LinesSuppressed tumor cell migration and proliferation; effective at higher doses compared to other inhibitors.

Implications for Cancer Therapy

The inhibition of mTOR pathways by this compound has significant implications for cancer therapy. By blocking mTOR signaling, this compound can suppress tumor growth and overcome resistance mechanisms associated with conventional therapies. For instance, studies have shown that it effectively suppresses phosphorylation of key substrates involved in cell proliferation and survival, such as AKT and PRAS40 .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using Torin 1 to study mTOR inhibition?

  • Methodological Guidance:

  • Concentration Range: Use 2–50 nM for mTORC1/2 inhibition (IC50 = 2 nM for mTORC1; 10 nM for mTORC2) . Higher concentrations (>100 nM) may induce off-target effects (e.g., PI3K inhibition at EC50 = 1,800 nM).
  • Controls: Include rapamycin (mTORC1-specific inhibitor) to distinguish mTORC1 vs. mTORC2 effects .
  • Validation: Perform immunoblotting for phosphorylated substrates (e.g., S6K1 for mTORC1, AKT-S473 for mTORC2) to confirm target engagement .
    • Table 1: Key Biochemical Targets of this compound
TargetIC50 (nM)Selectivity vs. PI3K
mTORC12>1,000×
mTORC210>1,000×
DNA-PK6.34>280×
p110γ171~10×
Source:

Q. How can researchers distinguish between mTORC1 and mTORC2 inhibition in cellular models?

  • Methodological Answer:

  • Use substrate-specific phosphorylation assays:
  • mTORC1 Activity: Monitor S6K1 phosphorylation at Thr389 .
  • mTORC2 Activity: Measure AKT phosphorylation at Ser473 .
  • Combine this compound with rapamycin (mTORC1-selective) to isolate mTORC2-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound-induced autophagy be resolved across studies?

  • Analytical Framework:

  • Variable 1: Cell Type: Autophagy flux varies by cell line (e.g., robust in glioblastoma vs. minimal in renal carcinoma) . Use LC3-II/GFP-LC3 puncta assays with lysosomal inhibitors (e.g., chloroquine) for standardized quantification.
  • Variable 2: Nutrient Conditions: this compound’s effects are amplified under nutrient-deprived conditions. Control media composition rigorously .
  • Variable 3: Off-Target Effects: At >50 nM, this compound inhibits DNA-PK, which may confound autophagy readouts. Validate with DNA-PK-null models .

Q. What strategies optimize this compound dosing in in vivo studies to balance efficacy and toxicity?

  • Methodological Recommendations:

  • Pharmacokinetics: this compound has a short half-life (<2 hrs in mice). Use osmotic pumps or repeated injections to maintain plasma concentrations >10 nM .
  • Toxicity Monitoring: Assess weight loss, glucose tolerance, and hepatic function (mTORC2 regulates glucose metabolism) .
  • Bioavailability Enhancement: Use nanoparticle encapsulation to improve tissue penetration in brain or solid tumors .

Q. How can researchers address discrepancies in this compound’s cytostatic vs. cytotoxic effects?

  • Hypothesis-Driven Approach:

  • Cell Cycle Analysis: this compound causes G1 arrest in rapamycin-resistant cells via mTORC2 inhibition. Use flow cytometry with propidium iodide staining .
  • Senescence Markers: Combine β-galactosidase assays with p21/p27 quantification to differentiate cytostatic outcomes .
  • Co-Treatment Studies: Pair this compound with PI3K inhibitors to determine synergistic cytotoxicity (Chou-Talalay method recommended) .

Q. Data Interpretation & Validation

Q. What orthogonal methods validate this compound’s target specificity in complex models?

  • Validation Pipeline:

Genetic Knockdown: Compare this compound effects in mTOR-knockout vs. wild-type cells .

Chemical Rescue: Reintroduce constitutively active mTOR mutants to reverse this compound-induced phenotypes .

Kinome Profiling: Use broad-spectrum kinase assays (e.g., KINOMEscan) to rule out off-target kinase inhibition .

Properties

IUPAC Name

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRNFFTGXBONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678621
Record name Torin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222998-36-8
Record name Torin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.